molecular formula C13H19BClNO2 B6342754 2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester CAS No. 2121513-87-7

2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester

Cat. No.: B6342754
CAS No.: 2121513-87-7
M. Wt: 267.56 g/mol
InChI Key: YDKMGNQLTMYBJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester typically involves the reaction of 2-Amino-3-chloro-5-methylphenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions overnight . The product is then purified using flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert it into different boronic esters.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted boronic acids and esters, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Methoxyphenylboronic acid, pinacol ester
  • 2-Amino-4-chlorophenylboronic acid, pinacol ester

Uniqueness

2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both amino and chloro groups on the aromatic ring enhances its versatility in organic synthesis compared to other boronic esters .

Properties

IUPAC Name

2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BClNO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKMGNQLTMYBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136771
Record name Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-87-7
Record name Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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